molecular formula C5H9PS4 B099123 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) CAS No. 18818-33-2

1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1)

Katalognummer B099123
CAS-Nummer: 18818-33-2
Molekulargewicht: 228.4 g/mol
InChI-Schlüssel: FQCUMXAELXKPQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as cyclohexyl-2-(2-methylthio-1-propanesulfonate) (CMTPS) and is known for its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play an important role in regulating cell signaling pathways, making them an attractive target for drug development.

Wirkmechanismus

1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) inhibits PTPs by covalently modifying the catalytic cysteine residue in the active site of the enzyme. This modification prevents the enzyme from dephosphorylating its substrates, leading to the accumulation of phosphorylated proteins and altered cell signaling pathways.
Biochemical and Physiological Effects:
The inhibition of PTPs by 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) has been shown to have various biochemical and physiological effects. In cancer cells, 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) has been shown to induce cell death and inhibit tumor growth. In diabetes, 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorders, 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) has been shown to protect neurons from oxidative stress and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) is its selectivity for PTPs. This selectivity allows researchers to study the specific role of PTPs in various diseases without affecting other enzymes or pathways. However, 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) also has some limitations. Its covalent modification of PTPs can be irreversible, making it difficult to study the dynamic regulation of these enzymes. Additionally, 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) can also modify other cysteine-containing proteins, leading to off-target effects.

Zukünftige Richtungen

There are several future directions for the study of 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1). One area of research is the development of more potent and selective PTP inhibitors based on the structure of 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1). Another area of research is the use of 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) in combination with other drugs to enhance their efficacy. Additionally, the use of 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) in animal models of disease could provide valuable insights into the role of PTPs in various pathologies.

Synthesemethoden

The synthesis of 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) involves several steps, including the reaction of 2-bromo-2-methylpropane with sodium thiolate to form 2-methylpropane-2-thiol. This compound is then reacted with 1,3-propanedithiol and triethylamine to form the desired product, 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1). The synthesis of 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) has been optimized over the years, and various modifications have been made to improve yields and purity.

Wissenschaftliche Forschungsanwendungen

1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) has been extensively studied for its potential use in scientific research. One of the main applications of 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) is in the study of PTPs. PTPs play an important role in regulating cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer, diabetes, and neurodegenerative disorders. 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) has been shown to selectively inhibit PTPs, making it a valuable tool for studying these enzymes and their role in disease.

Eigenschaften

CAS-Nummer

18818-33-2

Produktname

1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1)

Molekularformel

C5H9PS4

Molekulargewicht

228.4 g/mol

IUPAC-Name

4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane

InChI

InChI=1S/C5H9PS4/c1-5-2-8-6(7,9-3-5)10-4-5/h2-4H2,1H3

InChI-Schlüssel

FQCUMXAELXKPQO-UHFFFAOYSA-N

SMILES

CC12CSP(=S)(SC1)SC2

Kanonische SMILES

CC12CSP(=S)(SC1)SC2

Andere CAS-Nummern

18818-33-2

Synonyme

4-Methyl-2,6,7-trithia-1-phosphabicyclo[2.2.2]octane1-sulfide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.